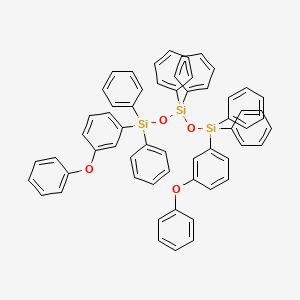
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl and phenoxy groups attached to a trisiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of phenoxyphenylsilane derivatives with hexaphenylcyclotrisiloxane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the trisiloxane structure.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized under specific conditions to form corresponding phenolic compounds.
Reduction: Reduction reactions can target the phenoxy groups, potentially leading to the formation of phenylsilane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce phenylsilane derivatives.
Scientific Research Applications
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Chemistry: The compound serves as a precursor for synthesizing other organosilicon compounds and as a model compound for studying silicon-based chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its robust chemical properties.
Mechanism of Action
The mechanism by which 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects is primarily through its interaction with other molecules via its phenyl and phenoxy groups. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The molecular targets and pathways involved are specific to the application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(3-phenoxyphenyl)trisiloxane
- Hexaphenylcyclotrisiloxane
- Phenoxyphenylsilane derivatives
Uniqueness
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its specific arrangement of phenyl and phenoxy groups on a trisiloxane backbone. This structure imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to oxidation, which are not as pronounced in similar compounds.
Properties
CAS No. |
59024-70-3 |
|---|---|
Molecular Formula |
C60H48O4Si3 |
Molecular Weight |
917.3 g/mol |
IUPAC Name |
bis[[(3-phenoxyphenyl)-diphenylsilyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C60H48O4Si3/c1-9-27-49(28-10-1)61-51-31-25-45-59(47-51)65(53-33-13-3-14-34-53,54-35-15-4-16-36-54)63-67(57-41-21-7-22-42-57,58-43-23-8-24-44-58)64-66(55-37-17-5-18-38-55,56-39-19-6-20-40-56)60-46-26-32-52(48-60)62-50-29-11-2-12-30-50/h1-48H |
InChI Key |
MRBPVLBPXUUZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC(=C9)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
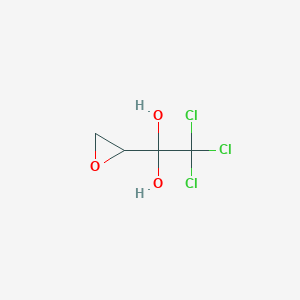
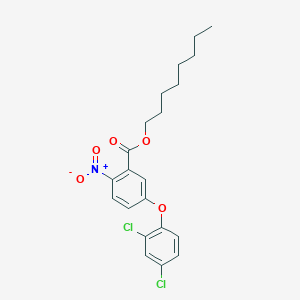
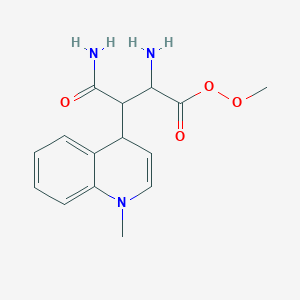
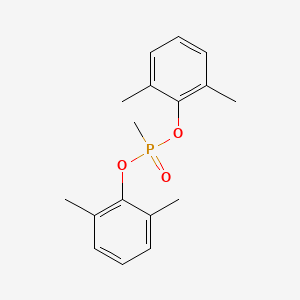



![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
